![molecular formula C16H12N2O4 B14255920 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid CAS No. 185101-97-7](/img/structure/B14255920.png)
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid: is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, which make them useful in various applications such as liquid crystal displays, photolithography, and as molecular switches. The compound features an azobenzene core with an acryloyloxy group and a benzoic acid moiety, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an acryloyloxy-substituted phenol. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acryloyloxy)phenol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions:
Photoisomerization: The compound undergoes reversible trans-cis isomerization upon exposure to UV and visible light. This property is crucial for its applications in molecular switches and photoresponsive materials.
Substitution Reactions: The acryloyloxy group can participate in polymerization reactions, making the compound useful as a monomer in the synthesis of polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Photoisomerization: UV light (around 365 nm) for trans to cis isomerization and visible light (around 450 nm) for the reverse process.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products:
Photoisomerization: Cis and trans isomers of the compound.
Polymerization: Polymers with azobenzene moieties incorporated into the backbone.
Hydrolysis: 4-(Acryloyloxy)phenol and benzoic acid.
科学的研究の応用
Chemistry:
Photoresponsive Materials: Used in the development of light-responsive polymers and hydrogels.
Molecular Switches: Employed in the design of molecular devices that can be controlled by light.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Medicine:
Drug Delivery Systems: Explored for use in light-triggered drug release mechanisms.
Industry:
Liquid Crystal Displays: Incorporated into liquid crystal formulations for improved display performance.
Photolithography: Used as a photoresist material in the fabrication of microelectronic devices.
作用機序
The primary mechanism by which 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid exerts its effects is through photoisomerization . The azobenzene core undergoes a reversible trans-cis isomerization upon exposure to UV and visible light. This structural change alters the physical and chemical properties of the compound, such as its polarity and molecular conformation. These changes can be harnessed to control the behavior of materials and devices at the molecular level.
類似化合物との比較
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid
- 4-[(4-(Allyloxy)phenylazo]benzoic acid
Comparison:
- 4-[(4-(Acryloyloxy)ethoxy)phenylazo]benzoic acid: Similar in structure but with an ethoxy linker instead of a direct acryloyloxy group. This modification can affect the compound’s solubility and reactivity.
- 4-[(4-(Hexyloxy)phenylazo]benzoic acid: Contains a hexyloxy group, which increases hydrophobicity and may influence the compound’s phase behavior in liquid crystal applications.
- 4-[(4-(Allyloxy)phenylazo]benzoic acid: Features an allyloxy group, which can participate in additional polymerization reactions, providing versatility in material design.
The uniqueness of 4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid lies in its combination of photoresponsive azobenzene core and polymerizable acryloyloxy group, making it a valuable compound for advanced material applications.
特性
CAS番号 |
185101-97-7 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
4-[(4-prop-2-enoyloxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c1-2-15(19)22-14-9-7-13(8-10-14)18-17-12-5-3-11(4-6-12)16(20)21/h2-10H,1H2,(H,20,21) |
InChIキー |
YCGSXXYWIBUNNF-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



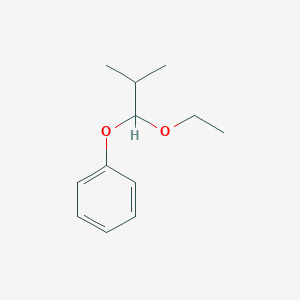
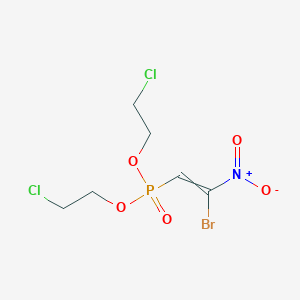
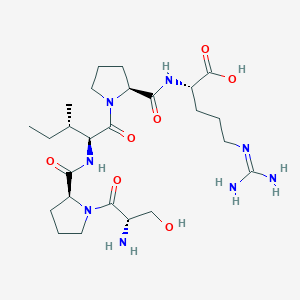
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
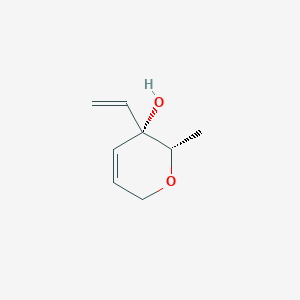
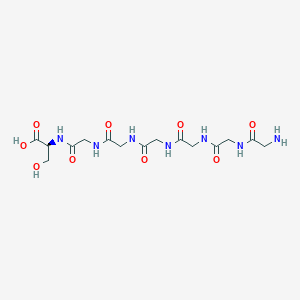
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
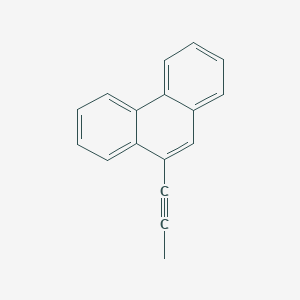
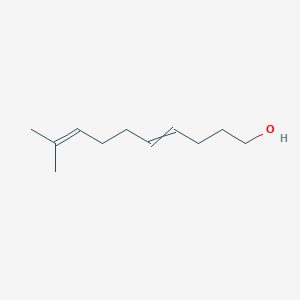
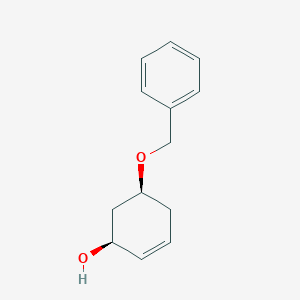
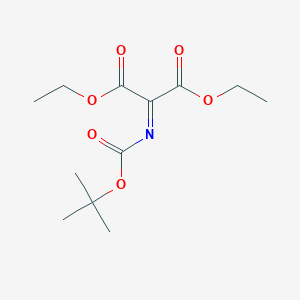
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)

